5-Norbornene-2,2-dimethanol
Overview
Description
5-Norbornene-2,2-dimethanol: is an organic compound with the molecular formula C9H14O2 . It is a derivative of norbornene, featuring two hydroxymethyl groups attached to the second carbon of the norbornene ring. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 5-Norbornene-2,2-dimethanol is the aryl-palladium complex in the palladium-catalyzed Heck/Suzuki cascade reaction . This compound plays a crucial role in preventing transmetalation of the aryl-palladium complex .
Mode of Action
This compound interacts with the aryl-palladium complex during the Heck/Suzuki cascade reaction . It prevents the transmetalation of the aryl-palladium complex, which is key to the success of this transformation .
Biochemical Pathways
The compound is involved in the Heck/Suzuki cascade reaction pathway . This pathway is known for its tolerance to a wide range of functional groups and provides straightforward access to an array of oxindoles .
Result of Action
The action of this compound results in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . This leads to the production of oxindoles with excellent enantiomeric excess (ee) values .
Biochemical Analysis
Biochemical Properties
It has been used in the development of a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . In this reaction, 5-Norbornene-2,2-dimethanol helps prevent transmetalation of the aryl-palladium complex .
Cellular Effects
It is known that the compound can cause eye and skin irritation, and may have effects on the respiratory system .
Molecular Mechanism
It has been shown to play a key role in preventing transmetalation of the aryl-palladium complex in a palladium-catalyzed Heck/Suzuki cascade reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Norbornene-2,2-dimethanol can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and formaldehyde, followed by reduction. The reaction conditions typically include:
Cyclopentadiene: and as starting materials.
Catalysts: such as Lewis acids to facilitate the Diels-Alder reaction.
Reduction agents: like lithium aluminum hydride to reduce the intermediate product to this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Norbornene-2,2-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to yield different alcohol derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acid chlorides.
Major Products:
Oxidation: 5-Norbornene-2,2-dicarboxylic acid.
Reduction: this compound derivatives.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
5-Norbornene-2,2-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create advanced materials with unique properties.
Biology: Serves as a building block for synthesizing biologically active molecules.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility and structural versatility.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
5-Norbornene-2-methanol: Similar structure but with only one hydroxymethyl group.
5-Norbornene-2-carboxylic acid: Contains a carboxyl group instead of hydroxymethyl groups.
Uniqueness: 5-Norbornene-2,2-dimethanol is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and versatility in chemical synthesis compared to its analogs. This makes it particularly valuable in the development of new materials and chemical processes.
Properties
IUPAC Name |
[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHXMENPUICESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884330 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6707-12-6 | |
Record name | Bicyclo(2.2.1)hept-5-ene-2,2-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Di(hydroxymethyl)bicyclo[2.2.1]heptene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Norbornene-2,2-dimethanol induce melanogenesis?
A: Research suggests that this compound induces melanogenesis through a pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). [] The compound stimulates NO synthesis in melanoma cells, which then activates the cGMP/protein kinase G signaling pathway, ultimately leading to increased melanin production. This mechanism is similar to the one observed for ultraviolet radiation-induced melanogenesis in melanocytes. [] Interestingly, this compound also demonstrates the ability to induce differentiation in certain cell lines, such as S91 mouse melanoma cells and PC12 pheochromocytoma cells, through this same pathway. []
Q2: How does the structure of this compound lend itself to polymerization reactions?
A: this compound is synthesized from the Diels-Alder reaction of cyclopentadiene and acrolein, followed by treatment with formaldehyde. [] This process yields a molecule containing both a norbornene ring and a 1,3-diol moiety. The norbornene ring provides a site for potential ring-opening metathesis polymerization (ROMP) reactions, while the 1,3-diol allows for further chemical modification, such as acetalization. [] Researchers have successfully synthesized novel methacrylic monomers by reacting the 1,3-diol of this compound with various aromatic aldehydes containing phenolic hydroxyl groups. These monomers can then undergo free radical polymerization to create spiroacetal-norbornene containing polymethacrylates. []
Q3: What are the potential applications of this compound in the development of cosmeceutical tanning agents?
A: this compound and other aliphatic and alicyclic diols show promise as potential cosmeceutical tanning agents due to their ability to induce melanogenesis in both cultured cells and in vivo. [] Studies have shown that topical application of this compound to guinea pig skin results in increased melanin production and transfer to keratinocytes, mimicking the natural pigmentation process. [] This finding suggests that this compound could potentially be used to develop safer tanning products compared to traditional methods like UV exposure, which carries risks of skin damage and cancer.
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